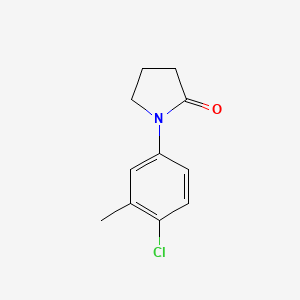

1-(4-Chloro-3-methylphenyl)-2-pyrrolidinone

Description

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H12ClNO/c1-8-7-9(4-5-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

AZDUOOLCWVDGDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCC2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization via Ring Closure Reactions

One effective method to prepare pyrrolidinone derivatives involves a ring closure reaction between a suitable carboxylic acid derivative and an amine, followed by reduction steps. Although specific literature detailing the exact preparation of 1-(4-chloro-3-methylphenyl)-2-pyrrolidinone is limited, analogous methods for related pyrrolidinones provide a reliable framework.

For example, a patent describing the preparation of 1-methyl-3-pyrrolidinol (a related compound) utilizes a two-step process:

Step 1: Ring closure reaction between a carboxylic acid (compound I) and an aqueous amine solution (compound II) in a solvent such as toluene, xylene, or chlorobenzene at reflux temperature with water removal to form an intermediate cyclic compound (compound III).

Step 2: Reduction of the intermediate (compound III) using reducing agents such as sodium borohydride, potassium borohydride, or boron trifluoride-etherate in tetrahydrofuran under inert atmosphere to yield the pyrrolidinone derivative.

This method emphasizes safety and scalability by avoiding highly reactive reducing agents like lithium aluminum hydride and by isolating a crystalline intermediate for easier purification.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Compound I (carboxylic acid), Compound II (amine), solvent (toluene/xylene/chlorobenzene), reflux with water removal | Formation of intermediate cyclic compound (solid) |

| 2 | Reducing agent (NaBH4, KBH4, BF3-etherate), tetrahydrofuran, inert atmosphere, controlled temperature | Reduction to pyrrolidinone derivative |

Functionalization of the Aromatic Ring

The 4-chloro-3-methyl substitution pattern on the phenyl ring can be introduced through electrophilic aromatic substitution or via starting materials already bearing these substituents.

Chlorination and Methylation: Starting from a phenyl precursor, chlorination at the 4-position and methylation at the 3-position can be achieved using selective halogenation and Friedel-Crafts alkylation techniques.

Use of Substituted Anilines: Alternatively, commercially available 4-chloro-3-methylaniline can serve as a starting material, which is then converted to the corresponding pyrrolidinone via amide formation and cyclization.

Synthesis via Hydrazide and Heterocyclic Intermediates

Literature on related pyrrolidinone derivatives with chloro-substituted phenyl groups shows that hydrazide intermediates can be synthesized from methyl esters of the corresponding acids. These hydrazides then undergo cyclization with reagents such as carbon disulfide or phthalic anhydride to form heterocyclic derivatives, which can be further transformed into pyrrolidinone structures.

This approach may be adapted for this compound by:

- Esterification of 4-chloro-3-methylphenyl-substituted carboxylic acids.

- Conversion to hydrazides.

- Cyclization to form the pyrrolidinone ring.

Use of Isocyanates and Carbamoyl Intermediates

Another synthetic route involves the preparation of substituted phenyl isocyanates, which can react with amines or lactams to form the pyrrolidinone ring. For example, 4-chloro-3-methylphenyl isocyanate can be synthesized via nitration, reduction, and phosgene or triphosgene-mediated conversion of the corresponding aniline. The isocyanate then undergoes cyclization with appropriate pyrrolidine precursors.

Comparative Table of Preparation Methods

| Method | Key Reagents/Intermediates | Advantages | Disadvantages |

|---|---|---|---|

| Ring closure + reduction | Carboxylic acid + amine, NaBH4 or BF3-etherate | High purity, scalable, safer reducing agents | Requires isolation of intermediate |

| Hydrazide intermediate route | Methyl ester → hydrazide → cyclization | Versatile for heterocyclic derivatives | Multi-step, requires careful control |

| Isocyanate intermediate route | Substituted aniline → isocyanate + cyclization | Direct formation of amide/pyrrolidinone | Use of toxic phosgene derivatives |

| Electrophilic aromatic substitution | Chlorination and methylation on phenyl ring | Allows late-stage functionalization | Regioselectivity and over-substitution risk |

Research Findings and Optimization Notes

Safety and Scalability: Using sodium borohydride or potassium borohydride as reducing agents improves safety compared to lithium aluminum hydride, especially for large-scale synthesis.

Intermediate Purification: Isolation of crystalline intermediates (e.g., compound III in ring closure) facilitates purification and improves overall yield and product purity.

Reaction Conditions: Maintaining inert atmosphere and controlled temperatures during reduction steps prevents side reactions and degradation.

Solvent Choice: Solvents such as toluene, xylene, chlorobenzene, and tetrahydrofuran are commonly used, with solvent choice affecting reaction time and yield.

Functional Group Compatibility: The presence of chloro and methyl groups on the phenyl ring requires conditions that avoid dehalogenation or methyl group oxidation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methylphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(4-Chloro-3-methylphenyl)-2-pyrrolidinone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Aminopropyl)-2-pyrrolidinone

1-(2-Phenylethynyl)-2-pyrrolidinone

1-[3-(4-Chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbonyl]pyrrolidine

- Structure : Contains a chlorophenyl-thiophene carbonyl moiety.

- Physicochemical Properties :

- Applications: Potential relevance in materials science due to sulfur-containing groups .

Physicochemical Properties Comparison

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|

| 1-(4-Chloro-3-methylphenyl)-2-pyrrolidinone* | N/A | N/A | N/A | N/A |

| 1-(3-Aminopropyl)-2-pyrrolidinone | N/A | 120–123 (1 mmHg) | 1.014 | ~9.85 |

| 1-(2-Phenylethynyl)-2-pyrrolidinone | 49–50 | 301.7 (predicted) | 1.18 | -1.43 |

| 1-[3-(4-Chlorophenyl)-...]pyrrolidine | N/A | 500.2 (predicted) | 1.36 | -1.34 |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-Chloro-3-methylphenyl)-2-pyrrolidinone, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions between chlorinated aromatic precursors and pyrrolidinone derivatives. Key steps include:

- Reaction Optimization : Control temperature (e.g., reflux in ethanol or dimethylformamide) and pH to minimize side reactions and maximize yield .

- Purification : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for real-time monitoring of reaction progress and purity validation .

- Heterocyclic Coupling : Adapt protocols from structurally analogous compounds, such as reactions between benzoyl chlorides and amines under mild conditions to preserve functional groups .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and crystallographic techniques:

- NMR/IR Spectroscopy : Identify characteristic peaks for the chlorophenyl group (e.g., C-Cl stretching in IR) and pyrrolidinone ring protons (e.g., δ 2.5–3.5 ppm in ¹H NMR) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond configurations, as demonstrated for related pyrrolidinone derivatives .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures and optimize storage conditions (e.g., inert atmosphere, low humidity) .

- Photostability : Assess degradation under UV/visible light using accelerated aging studies, referencing methods for chlorinated aromatics .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in heterocyclic transformations?

- Nucleophilic Substitution : The electron-withdrawing chloro-methylphenyl group may activate the pyrrolidinone ring for attacks by nucleophiles (e.g., amines, thiols). Monitor intermediates via mass spectrometry or stopped-flow kinetics .

- Ring-Opening Reactions : Investigate acid- or base-catalyzed pathways using deuterated solvents to track proton exchange mechanisms .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

- Data Triangulation : Compare HPLC profiles from multiple batches to identify impurity sources (e.g., unreacted starting materials vs. isomerization products) .

- Computational Modeling : Use density functional theory (DFT) to predict competing reaction pathways and validate with experimental kinetic data .

Q. What strategies are recommended for designing biological activity assays targeting this compound?

- Target Identification : Screen against kinases or GPCRs, leveraging structural similarities to pyrrolidinone-based inhibitors described in medicinal chemistry studies .

- Dose-Response Optimization : Use biochemical assays (e.g., ELISA, fluorescence polarization) to establish IC₅₀ values, accounting for solubility limitations in aqueous buffers .

Q. How does thermal decomposition of this compound impact its applicability in high-temperature reactions?

- Degradation Pathways : Analyze evolved gases via TGA-FTIR to identify toxic byproducts (e.g., chlorinated hydrocarbons) and establish safe operating thresholds .

- Stabilizers : Test additives like antioxidants (e.g., BHT) or chelating agents to mitigate thermal breakdown, as applied to thermally labile heterocycles .

Notes

- Methodological Focus : Answers emphasize reproducible protocols over theoretical definitions, aligning with academic research rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.